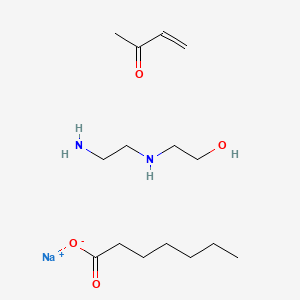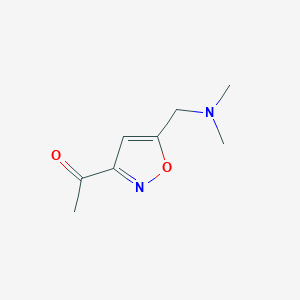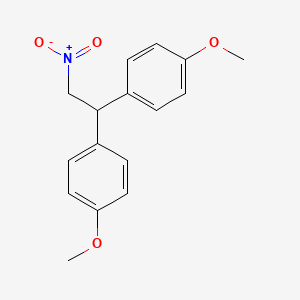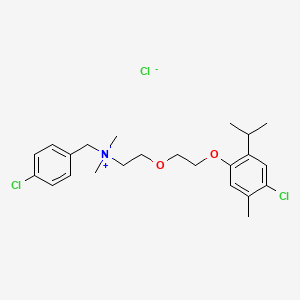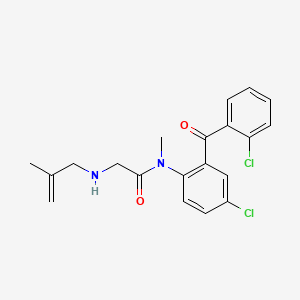
(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a brominated benzodioxole ring and a cyclopropane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate typically involves multiple steps. One common method starts with the bromination of benzo[1,3]dioxole to introduce the bromine atom at the 6-position. This is followed by the formation of the cyclopropane ring through a cyclopropanation reaction, which involves the use of a diazo compound and a transition metal catalyst. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Bromobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (6-Bromobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated benzodioxole ring can be tagged with radioactive isotopes for imaging studies.
Medicine
In medicine, (6-Bromobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (6-Bromobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The brominated benzodioxole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-Chlorobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate
- (6-Fluorobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate
Uniqueness
The uniqueness of (6-Bromobenzo[1,3]dioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en yl)cyclopropane-1-carboxylate lies in its brominated benzodioxole ring, which imparts distinct chemical and biological properties. Compared to its chlorinated and fluorinated analogs, the brominated compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications.
Properties
CAS No. |
7355-04-6 |
|---|---|
Molecular Formula |
C18H21BrO4 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21BrO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3 |
InChI Key |
ORBDJKLPVLOEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Br)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)


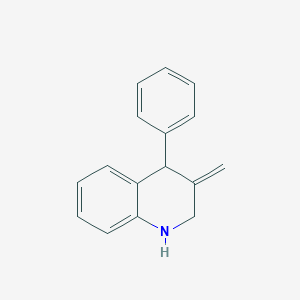
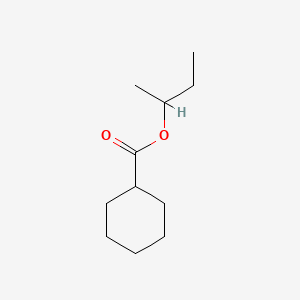
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)

